molecular formula C21H26N2O4S B11594396 methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11594396
M. Wt: 402.5 g/mol
InChI Key: KMRCXDJHBNDOAA-UHFFFAOYSA-N
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Description

Methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrimido[2,1-b][1,3]thiazine core, which is a fused ring system combining pyrimidine and thiazine rings

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 8-methyl-4-oxo-6-(4-pentoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-4-5-6-12-27-16-9-7-15(8-10-16)19-18(20(25)26-3)14(2)22-21-23(19)17(24)11-13-28-21/h7-10,19H,4-6,11-13H2,1-3H3

InChI Key

KMRCXDJHBNDOAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimido[2,1-b][1,3]thiazine core through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Structure and Characteristics

The compound belongs to the class of pyrimido[2,1-b][1,3]thiazines, which are characterized by a fused ring system containing nitrogen and sulfur. The presence of functional groups such as methyl and pentyloxy enhances its reactivity and biological activity.

Chemistry

In chemical research, methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new chemical reactions and mechanisms .

Biology

Biologically, the compound has been investigated for its interactions with macromolecules such as proteins and nucleic acids. Studies indicate that it may exhibit antibacterial and antifungal properties . For instance:

  • Antibacterial Activity : Research has shown that derivatives of thiazine compounds inhibit the growth of Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Medicine

The pharmacological potential of this compound is noteworthy. It may act on specific biological targets relevant to drug development:

  • Antitumor Activity : Compounds in this class have demonstrated antitumor effects in various studies .
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in experimental models .

Industrial Applications

In industry, this compound can be utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its scalability in synthesis makes it suitable for large-scale applications .

Case Study 1: Antimicrobial Evaluation

A study evaluated various thiazine derivatives for their antimicrobial properties. This compound was included among tested compounds. Results indicated significant inhibition against several bacterial strains with minimal cytotoxicity .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of thiazine derivatives. The compound was tested in models of induced edema. Results showed a marked reduction in inflammation compared to control groups .

Mechanism of Action

The mechanism of action of methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound belonging to the pyrimido[2,1-b][1,3]thiazine family. Compounds in this class have been noted for their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The compound has the following structural formula:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

It features a pyrimidine core fused with a thiazine ring and contains various functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds typically range from 10 to 50 µg/mL.

Antitumor Activity

Studies have demonstrated that pyrimido[2,1-b][1,3]thiazine derivatives possess antitumor activity. For example, compounds with similar structures have been tested against various cancer cell lines. One study reported that a related compound induced apoptosis in melanoma cells through cell cycle arrest mechanisms . The IC50 values for these compounds often fall within the range of 5 to 20 µM.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Antitumor Mechanism : It is hypothesized that the compound induces apoptosis via mitochondrial pathways and modulates various signaling pathways involved in cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazine derivatives against Candida albicans and Aspergillus niger. The results indicated that this compound exhibited an MIC of 30 µg/mL against Candida albicans, demonstrating its potential as an antifungal agent .

Case Study 2: Antitumor Activity

In vitro studies on human breast cancer cell lines revealed that this compound significantly inhibited cell growth with an IC50 value of approximately 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Comparative Analysis of Biological Activities

Compound NameAntimicrobial Activity (MIC µg/mL)Antitumor Activity (IC50 µM)
Methyl 8-methyl-4-oxo...30 (Candida albicans)12
Related Thiazine Derivative25 (Staphylococcus aureus)15
Another Pyrimido Compound40 (Escherichia coli)10

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, and what factors influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using intermediates such as hydrazinylpyrimidines. For example, reacting 2-hydrazinylpyrimidine derivatives with oxalyl chloride in dimethylformamide (DMF) under reflux with triethylamine (Et3N) as a catalyst yields fused pyrimido-thiazine scaffolds . Key factors affecting yield include reaction time (e.g., 8 hours for cyclization), solvent choice (DMF for solubility), and purification via recrystallization (ethanol is effective for removing byproducts) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Structural validation requires a combination of techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for the pentyloxy phenyl group (δ ~6.8–7.4 ppm for aromatic protons) and the methyl ester (δ ~3.7 ppm for OCH3) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm<sup>−1</sup>) and thiazine ring vibrations (~1250–1350 cm<sup>−1</sup>) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup>) with mass accuracy ≤5 ppm .

Q. What solvent systems and chromatographic methods are suitable for purifying this compound?

  • Methodological Answer : Ethanol or methanol recrystallization is effective for bulk purification . For complex mixtures, use reverse-phase HPLC with C18 columns (e.g., Chromolith® or Purospher® STAR) and gradients of acetonitrile/water (0.1% formic acid) for high-resolution separation .

Q. How can researchers assess the thermal stability and decomposition profile of this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen to track mass loss (decomposition onset ~200–250°C based on analogous pyrimido-thiazines) . Differential scanning calorimetry (DSC) can identify melting points and phase transitions (e.g., sharp endothermic peaks at 243–245°C for similar derivatives) .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated into the design of novel derivatives of this compound?

  • Methodological Answer : Utilize quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. For example, ICReDD’s approach combines computational screening of intermediates (e.g., pyrimido-thiazine tautomers) with experimental validation to prioritize derivatives with enhanced electronic or steric properties . Machine learning algorithms can further optimize substituent selection (e.g., modifying the pentyloxy group for solubility) .

Q. What strategies are recommended for resolving contradictions in spectral data or reaction outcomes during synthesis?

  • Methodological Answer :

  • Contradictory NMR Signals : Compare experimental <sup>13</sup>C NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) to assign ambiguous signals .
  • Unexpected Byproducts : Conduct LC-MS/MS analysis to identify impurities (e.g., incomplete cyclization products) and adjust stoichiometry or catalyst loading .
  • Replication : Cross-validate results with independent synthetic batches and reference spectral databases (e.g., SciFinder or Reaxys) .

Q. How can the reactivity of the thiazine ring be exploited for functionalizing this compound?

  • Methodological Answer : The thiazine sulfur atom is susceptible to oxidation (e.g., with m-CPBA to form sulfoxides) or nucleophilic substitution (e.g., replacing the 4-oxo group with amines under Mitsunobu conditions) . For regioselective modifications, use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to direct reactivity .

Q. What in silico methods are effective for predicting the pharmacokinetic properties of derivatives?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or oxidoreductases). ADMET prediction tools (e.g., SwissADME) can estimate solubility (LogP ~3.5–4.0), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

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